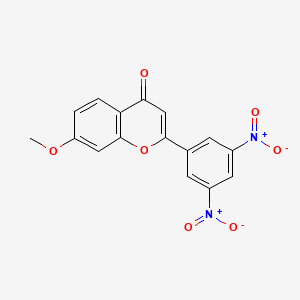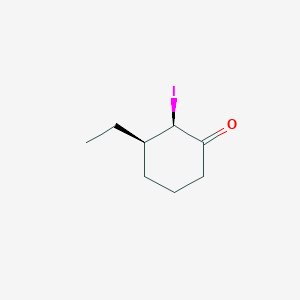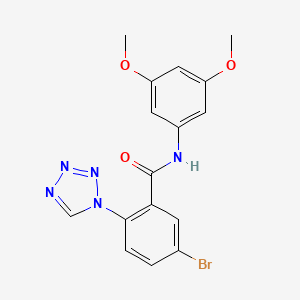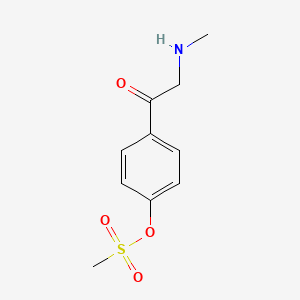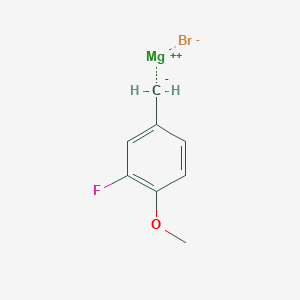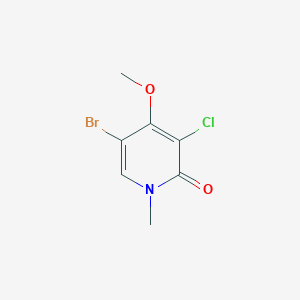
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this type are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introducing bromine and chlorine atoms into the pyridine ring.
Methoxylation: Adding a methoxy group (-OCH3) to the ring.
Methylation: Adding a methyl group (-CH3) to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could remove halogen atoms or reduce the pyridine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups in place of halogens.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, pharmaceuticals, or materials science.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-chloro-4-methoxypyridine: Lacks the methyl group on the nitrogen atom.
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one: Lacks the bromine atom.
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy and methyl groups, gives 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one unique chemical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Propiedades
Número CAS |
920490-75-1 |
|---|---|
Fórmula molecular |
C7H7BrClNO2 |
Peso molecular |
252.49 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7BrClNO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |
Clave InChI |
ZBXHQPPFEDEUEF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=C(C1=O)Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


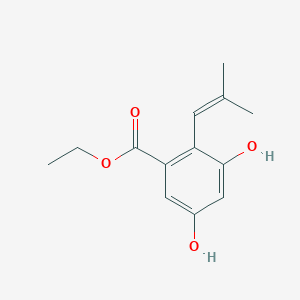
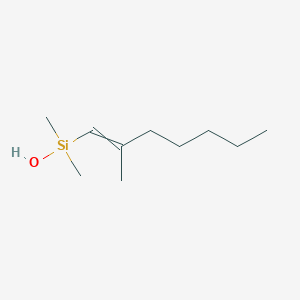
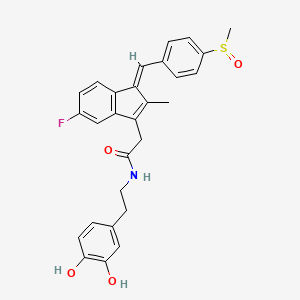
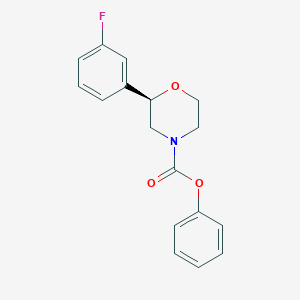
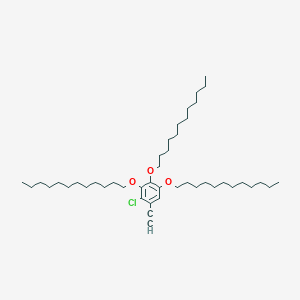
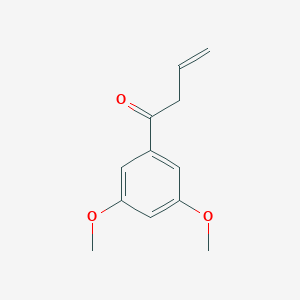
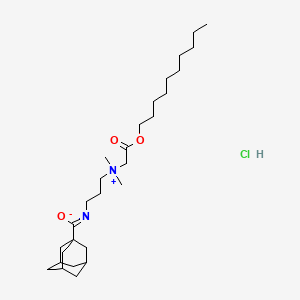
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
